molecular formula C17H13Cl2N B13989991 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline

Katalognummer: B13989991
Molekulargewicht: 302.2 g/mol
InChI-Schlüssel: PUFUMWBNIQYDCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline is a chemical compound with the molecular formula C₁₇H₁₃Cl₂N and a molecular weight of 302.2 g/mol . This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to an isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps :

Analyse Chemischer Reaktionen

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline can be compared with other isoquinoline derivatives, such as :

    4,6-Dichloro-1,3,5-triazin-2-yl-phenylcarbamoyl sulfamic acid: This compound also contains chlorine atoms and an aromatic ring but differs in its core structure and functional groups.

    4,6-Dichloro-1,3,5-triazin-2-yl-thiocarbamic acid O-isopropyl ester: Similar in having chlorine atoms, this compound has different substituents and applications.

    4,6-Dichloro-1,3,5-triazin-2-yl-carbonochloridimidic acid ethyl ester: Another related compound with chlorine atoms, used in different chemical reactions and applications.

Eigenschaften

Molekularformel

C17H13Cl2N

Molekulargewicht

302.2 g/mol

IUPAC-Name

4,6-dichloro-1-(3,5-dimethylphenyl)isoquinoline

InChI

InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)17-14-4-3-13(18)8-15(14)16(19)9-20-17/h3-9H,1-2H3

InChI-Schlüssel

PUFUMWBNIQYDCW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C2=NC=C(C3=C2C=CC(=C3)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.